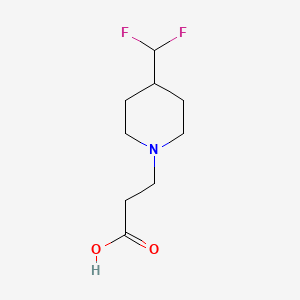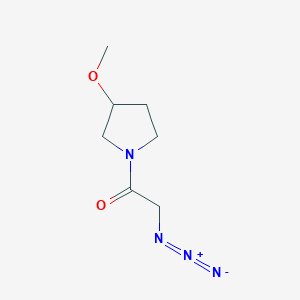
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, otherwise known as FPA, is an organic compound with a molecular weight of 218.26 g/mol. It is a white crystalline solid that is insoluble in water and soluble in ethanol and other organic solvents. FPA is a versatile compound that has a variety of applications in the scientific research field, including synthesis, biochemical and physiological studies, and lab experiments.
Applications De Recherche Scientifique
1. Divergent Cyclizations and Heterocycle Formation
The compound 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid and its derivatives demonstrate versatility in cyclization reactions, leading to the formation of various heterocyclic compounds. For example, divergent cyclisations of related pyrazolyl acetic acids with different electrophiles resulted in the formation of unique cyclic imide products and a range of interesting bicyclic heterocycles. The reaction outcomes were highly sensitive to the reagents used and the acidity of the reaction medium, offering a controlled approach to synthesize diverse heterocyclic structures (Smyth et al., 2007).
2. Synthesis of Novel Compounds with Antimicrobial Activity
Compounds derived from pyrazolyl acetic acid precursors have been synthesized and found to possess significant antimicrobial properties. For instance, a series of methanones synthesized by condensing chalcones with isoniazid, derivatives of pyrazolyl acetic acid, exhibited comparable antimicrobial activity to standard drugs, with methoxy group-containing compounds showing particularly high activity (Kumar et al., 2012).
3. Catalytic Applications in Oxidation Reactions
The pyrazolyl acetic acid framework has been utilized to create dinuclear and polymeric Cu(II) complexes, which have demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. The catalytic efficiency of these complexes was notable, and the aqueous catalytic solution could be reused multiple times without significant efficiency loss (Xie et al., 2014).
Propriétés
IUPAC Name |
2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-2-1-3-12-4-8/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLMWZVZFINTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



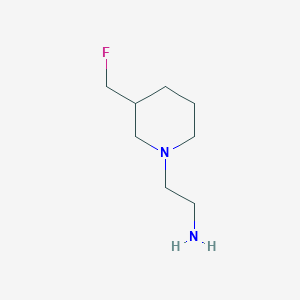
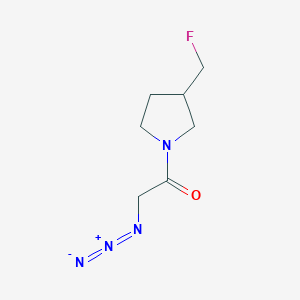
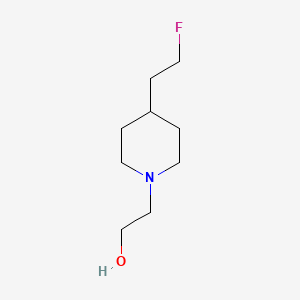

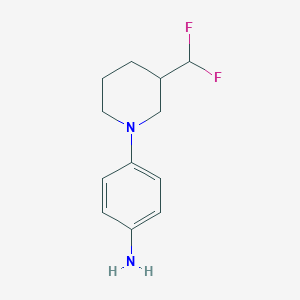

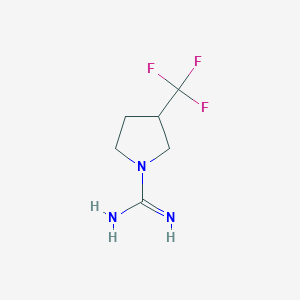

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
